6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
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Overview
Description
6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is an organic compound known for its complex molecular structure and potential applications in various scientific fields. This compound integrates multiple functional groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves several steps. One common method includes the condensation of 1-acetyl-2-oxoindoline with 4-oxo-2-thioxothiazolidine under controlled conditions. The reaction might require the use of solvents such as ethanol or dichloromethane, and catalysts like sodium acetate to facilitate the process.
Industrial production methods: While detailed industrial methods are often proprietary, a scaled-up production might involve continuous flow synthesis to ensure a consistent yield. Optimization of temperature, pressure, and reaction time is crucial for maximizing efficiency in industrial settings.
Chemical Reactions Analysis
Types of reactions: 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is known to undergo a variety of chemical reactions, including:
Oxidation: This can transform the compound into more oxidized derivatives.
Reduction: This might be less common due to the stability of the thiazolidine ring.
Substitution: Nucleophilic substitution reactions could occur at specific sites.
Common reagents and conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids to catalyze substitution reactions. Reaction conditions typically depend on the desired transformation and include temperature control and choice of solvent.
Major products: The major products of these reactions are usually derivatives that retain the core structure but possess different functional groups or oxidation states.
Scientific Research Applications
6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has extensive research applications:
Chemistry: It serves as a building block in organic synthesis, aiding the development of new compounds.
Biology: Its potential bioactivity is being explored for various biological assays.
Medicine: Research is ongoing into its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Could be used in the development of specialized materials or as a precursor in manufacturing complex molecules.
Mechanism of Action
The mechanism of action for 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid often involves interaction with cellular targets. Its molecular structure allows it to interact with specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways are subject to ongoing research but might involve modulation of oxidative stress or inhibition of specific signaling pathways.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid stands out due to its unique combination of functional groups and its stability. Similar compounds might include:
5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidine
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Properties
IUPAC Name |
6-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-11(22)21-13-8-5-4-7-12(13)15(17(21)25)16-18(26)20(19(27)28-16)10-6-2-3-9-14(23)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,23,24)/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDJQUOSYPYEE-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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